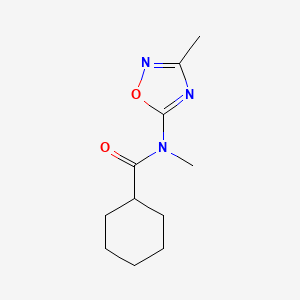
Cyclodecanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclodecanethiol is an organic compound with the molecular formula C₁₀H₂₀S. It is a member of the thiol family, characterized by the presence of a sulfur atom bonded to a hydrogen atom and a carbon chain. This compound is a colorless liquid with a strong, unpleasant odor, typical of thiols. It is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclodecanethiol can be synthesized through several methods. One common method involves the free-radical reaction of cyclodecane with carbon disulfide as a sulfur source. Another method includes the hydrogenation of cyclodecanone in the presence of hydrogen sulfide over a metal sulfide catalyst. Additionally, this compound can be obtained by the addition of hydrogen sulfide to cyclodecene in the presence of a nickel sulfide catalyst .
Industrial Production Methods
Industrial production of this compound typically involves the hydrogenation of cyclodecanone with hydrogen sulfide over a metal sulfide catalyst. This method is preferred due to its efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclodecanethiol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cyclodecanesulfonic acid.
Reduction: It can be reduced to form cyclodecane.
Substitution: this compound can participate in substitution reactions where the thiol group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclodecanesulfonic acid.
Reduction: Cyclodecane.
Substitution: Various substituted cyclodecane derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Cyclodecanethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: this compound can be used in studies involving thiol-containing enzymes and proteins.
Industry: This compound is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mécanisme D'action
The mechanism of action of cyclodecanethiol involves its thiol group, which can form covalent bonds with other molecules. This reactivity allows it to participate in various chemical reactions, including the formation of disulfide bonds with other thiols. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes .
Comparaison Avec Des Composés Similaires
Cyclodecanethiol can be compared with other thiol compounds such as cyclohexanethiol and cyclododecanethiol. While all these compounds share the thiol functional group, they differ in the length and structure of their carbon chains. This compound is unique due to its ten-carbon ring structure, which imparts different chemical and physical properties compared to its counterparts .
List of Similar Compounds
- Cyclohexanethiol
- Cyclododecanethiol
- Decanethiol
This compound’s unique ring structure and reactivity make it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
114460-54-7 |
|---|---|
Formule moléculaire |
C10H20S |
Poids moléculaire |
172.33 g/mol |
Nom IUPAC |
cyclodecanethiol |
InChI |
InChI=1S/C10H20S/c11-10-8-6-4-2-1-3-5-7-9-10/h10-11H,1-9H2 |
Clé InChI |
LRHHDROFNGSHHB-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCC(CCCC1)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Chloro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12907867.png)



![4H-Pyrido[1,2-a]pyrimidin-4-one, 3-ethyl-6-methyl-](/img/structure/B12907887.png)





![N-{2-(Furan-2-yl)-2-[(oxan-2-yl)oxy]ethyl}acetamide](/img/structure/B12907928.png)



